trans-Hydroxy Glimepiride

Descripción general

Descripción

Trans-Hydroxy Glimepiride is a sulfonamide.

Mecanismo De Acción

Target of Action

Hydroxyglimepiride, also known as trans-Hydroxy Glimepiride, primarily targets the ATP-sensitive potassium channels on pancreatic beta cells . These channels are gated by intracellular ATP and ADP . The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits .

Mode of Action

Hydroxyglimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels) and causing depolarization of the beta cells . This action increases the amount of insulin released from the pancreas .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyglimepiride is the insulin signaling pathway. By stimulating the release of insulin, Hydroxyglimepiride enhances the insulin-mediated peripheral glucose uptake . This results in a decrease in blood glucose levels, which is beneficial for the management of type 2 diabetes .

Pharmacokinetics

It is known that glimepiride, the parent compound of hydroxyglimepiride, is mainly metabolized by hepatic oxidative biotransformation to form hydroxyglimepiride . This suggests that the liver plays a crucial role in the metabolism and bioavailability of Hydroxyglimepiride.

Result of Action

The primary result of Hydroxyglimepiride’s action is a reduction in blood glucose levels. This is achieved through the increased secretion of insulin from the pancreas, which in turn enhances the uptake of glucose in peripheral tissues . Hydroxyglimepiride contributes about 33% of the glucose-lowering effect of the parent compound, Glimepiride .

Análisis Bioquímico

Biochemical Properties

Hydroxyglimepiride plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells. By blocking these channels, hydroxyglimepiride causes depolarization of the beta cells, leading to the release of insulin granules . Additionally, hydroxyglimepiride interacts with sulfonylurea receptors (SUR) on the beta cells, enhancing insulin secretion . These interactions are essential for the compound’s glucose-lowering properties.

Cellular Effects

Hydroxyglimepiride influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion, which is critical for maintaining glucose homeostasis. The compound also affects cell signaling pathways, including the insulin signaling pathway, by increasing the activity of intracellular insulin receptors . This leads to improved glucose uptake by peripheral tissues. Furthermore, hydroxyglimepiride has been shown to impact gene expression related to glucose metabolism, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydroxyglimepiride involves its binding interactions with K_ATP channels and SUR on pancreatic beta cells. By blocking K_ATP channels, hydroxyglimepiride causes cell depolarization, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules . Additionally, hydroxyglimepiride enhances the activity of insulin receptors, promoting glucose uptake by cells . These molecular interactions are crucial for the compound’s antidiabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyglimepiride have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that hydroxyglimepiride maintains its glucose-lowering effects over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. In vitro and in vivo studies have demonstrated that hydroxyglimepiride continues to exert its effects on insulin secretion and glucose metabolism over time .

Dosage Effects in Animal Models

The effects of hydroxyglimepiride vary with different dosages in animal models. At lower doses, the compound effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, hydroxyglimepiride may induce hypoglycemia, a condition characterized by abnormally low blood glucose levels . Animal studies have shown that there is a threshold dose beyond which the risk of hypoglycemia increases . Additionally, high doses of hydroxyglimepiride may lead to toxic effects, including liver and kidney damage .

Metabolic Pathways

Hydroxyglimepiride is primarily involved in the metabolic pathways related to glucose metabolism. It is formed through the hepatic oxidative biotransformation of glimepiride, catalyzed by cytochrome P450 enzymes . The compound contributes to the glucose-lowering effect of glimepiride by enhancing insulin secretion and improving glucose uptake by peripheral tissues . Hydroxyglimepiride also interacts with various cofactors and enzymes involved in glucose metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Hydroxyglimepiride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, hydroxyglimepiride accumulates in specific compartments, such as the cytoplasm and mitochondria . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of hydroxyglimepiride is primarily in the cytoplasm and mitochondria of pancreatic beta cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to K_ATP channels and SUR to exert its effects . Hydroxyglimepiride may also undergo post-translational modifications that direct it to specific compartments within the cell . These modifications can affect the compound’s stability and activity, influencing its overall efficacy .

Actividad Biológica

trans-Hydroxy Glimepiride is an active metabolite of the sulfonylurea glimepiride, primarily formed in the liver. This compound plays a significant role in the pharmacological effects of glimepiride, particularly in its action as an antihyperglycemic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications through data tables and relevant case studies.

This compound exerts its biological activity primarily through the following mechanisms:

- Insulin Secretion Stimulation : Similar to glimepiride, this compound stimulates pancreatic β-cells to release insulin. It acts on ATP-sensitive potassium channels, enhancing insulin secretion during both fasting and postprandial states .

- Increased Insulin Sensitivity : The compound has been shown to improve insulin sensitivity in peripheral tissues, which is crucial for effective glucose metabolism .

- Glycemic Control : Clinical studies indicate that this compound contributes to significant reductions in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels, thus aiding in overall glycemic control .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After oral administration, glimepiride (and consequently its metabolite) is rapidly absorbed with peak plasma concentrations occurring within 2 to 3 hours .

- Distribution : The volume of distribution is approximately 8.8 L, with over 99% protein binding observed .

- Metabolism : this compound is primarily formed via oxidative biotransformation mediated by cytochrome P450 enzymes. Its major metabolites include M1 (hydroxymethyl derivative) and M2 (carboxyl derivative), with M1 retaining about one-third of the pharmacological activity compared to glimepiride .

- Excretion : The metabolites are predominantly excreted via urine, with renal function significantly affecting their clearance rates .

Clinical Efficacy

Several studies have evaluated the clinical efficacy of this compound in managing Type 2 diabetes mellitus (T2DM):

| Study | Dosage | FPG Reduction | PPG Reduction | HbA1c Reduction |

|---|---|---|---|---|

| Goldberg et al. | 1 mg | 43 mg/dL | 63 mg/dL | 1.2% |

| Goldberg et al. | 4 mg | 70.5 mg/dL | 92 mg/dL | 1.8% |

| Goldberg et al. | 8 mg | 74 mg/dL | 94 mg/dL | 1.9% |

These findings demonstrate that higher doses correlate with greater reductions in both FPG and PPG levels, indicating dose-dependent efficacy.

Case Studies

A notable case study involved a cohort of patients with poorly controlled T2DM who were switched from metformin monotherapy to a combination therapy including this compound. The results showed:

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

trans-Hydroxy Glimepiride functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. It also plays a role in modulating glucose metabolism, which is crucial for managing hyperglycemia in diabetic patients. The compound's pharmacokinetics indicate that it is rapidly absorbed, with peak plasma concentrations occurring within a few hours of administration .

Clinical Applications

-

Type 2 Diabetes Management:

- Efficacy: Clinical studies have demonstrated that this compound significantly lowers glycated hemoglobin (HbA1c) levels, a key marker for long-term glucose control. For instance, one study reported an average HbA1c reduction of 1.8% in patients treated with Glimepiride compared to placebo .

- Safety Profile: The compound has been shown to have a tolerable safety profile, with adverse events comparable to those observed with placebo treatments. Hypoglycemic episodes were monitored, and the incidence was found to be manageable .

-

Combination Therapy:

- Synergistic Effects: Research indicates that this compound can be effectively combined with other antidiabetic agents such as metformin and DPP-4 inhibitors like gemigliptin. This combination therapy has been shown to enhance glycemic control without significant pharmacokinetic interactions, suggesting a complementary mechanism of action .

Data Table: Clinical Efficacy of this compound

Case Studies

Case Study 1: Efficacy in Diverse Populations

A multicenter trial involving Mexican Americans with uncontrolled type 2 diabetes demonstrated that this compound effectively reduced fasting plasma glucose levels and improved overall glycemic control when combined with lifestyle interventions . The study highlighted the importance of patient demographics in treatment efficacy.

Case Study 2: Elderly Patient Safety

In a comparative study involving elderly patients, this compound was evaluated against sitagliptin. Both treatments resulted in significant reductions in HbA1c; however, the incidence of non-serious hypoglycemia was notably higher in the glimepiride group, emphasizing the need for careful monitoring in older populations .

Propiedades

IUPAC Name |

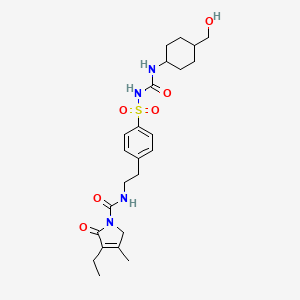

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is significant about the synthesis of Hydroxyglimepiride detailed in the research?

A1: The research by Novoa et al. [] focuses on the total synthesis of both cis and trans isomers of Hydroxyglimepiride. This is significant because Hydroxyglimepiride is an active metabolite of Glimepiride, a drug used to treat type 2 diabetes. Understanding the synthesis of this metabolite is crucial for studying its pharmacological properties and potential applications.

Q2: Are there other research areas where Hydroxyglimepiride synthesis is relevant?

A2: Interestingly, Hydroxyglimepiride synthesis is also mentioned in research focusing on a diverse range of natural products. In a study by Nicolaou et al. [], its synthesis is grouped with investigations into complex molecules like Nagahamide A and Sanglifehrin A. This suggests that the synthetic strategies employed for Hydroxyglimepiride could have broader implications for the synthesis of other complex organic molecules with potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.